molecular formula C12H9NO4 B1219539 4-(4-Nitrophenoxy)phenol CAS No. 22479-78-3

4-(4-Nitrophenoxy)phenol

Cat. No. B1219539
CAS RN: 22479-78-3
M. Wt: 231.2 g/mol
InChI Key: DCCDSAOUQRQDEL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 4-(4-Nitrophenoxy)phenol involves complex chemical processes, including etherification, reduction, and hydrolysis reactions. For instance, 4-(2,4-Dichlorophenoxy)phenol, a compound with a similar structure, is synthesized from 2,4-dichlorophenol and p-chloronitrobenzene through a series of reactions, achieving a total yield of 57.6% (Quan, 2005). This process showcases the complexity and efficiency of synthesizing nitrophenoxy phenol derivatives.

Molecular Structure Analysis

The molecular structure of nitrophenoxy phenols plays a crucial role in their chemical behavior and applications. For example, the crystal structures of certain nitropyridinylamino phenols, which are intermediates in the synthesis of potential antitumor agents, demonstrate the significance of molecular arrangement for chemical reactivity and interaction (Cao et al., 2011). The hydrogen bonding and spatial arrangement of molecules affect their stability and reactivity.

Chemical Reactions and Properties

4-Nitrophenoxy phenols undergo various chemical reactions, reflecting their diverse chemical properties. The synthesis and characterization of nitrophenyl-azo phenol compounds, for instance, involve the formation of coordination compounds with different metals, showcasing the compound's ability to participate in complex formation and electrochemical behaviors (Khandar & Masoumeh, 1999).

Physical Properties Analysis

The physical properties of this compound derivatives, such as solubility, melting point, and solvatochromism, are crucial for their application in various fields. Studies on substituted 4-(nitrostyryl)phenolate dyes reveal solvatochromic behavior, indicating the impact of solvent interactions on the optical properties of these compounds, which is essential for their use in dyeing and sensing applications (Stock et al., 2015).

Chemical Properties Analysis

The chemical properties, including reactivity towards other compounds and stability under different conditions, define the applications and handling of this compound. The oxidation reactions mediated by reduced graphene oxide in water, demonstrating substituent effects on oxidative coupling reactions, highlight the reactivity of nitrophenol derivatives and their environmental implications (Pei et al., 2018).

Scientific Research Applications

Biodegradation and Environmental Remediation

4-(4-Nitrophenoxy)phenol is involved in the degradation pathways of certain environmental contaminants. Kitagawa, Kimura, and Kamagata (2004) identified a novel gene cluster in the bacterium Rhodococcus opacus SAO101 that plays a crucial role in the mineralization of p-nitrophenol, a compound structurally related to this compound (Kitagawa, Kimura, & Kamagata, 2004). Similarly, Takeo et al. (2008) investigated the mechanism of 4-nitrophenol oxidation in another Rhodococcus strain, highlighting the bacterial pathways involved in the degradation of such compounds (Takeo et al., 2008).

Photocatalysis and Chemical Transformations

Research by Vione et al. (2001) demonstrated the formation of nitrophenols, closely related to this compound, under UV irradiation in aqueous solutions containing nitrite, elucidating the photocatalytic mechanisms involved (Vione, Maurino, Minero, & Pelizzetti, 2001). This indicates potential applications in the field of environmental chemistry and photocatalytic processes.

Material Science and Polymer Research

Abbasi, Mehdipour-Ataei, and Khademinejad (2015) synthesized a novel type of poly(sulfone ether imide)s using this compound as a starting material. Their research highlighted the thermal stability and solubility properties of these polymers, suggesting applications in high-performance materials (Abbasi, Mehdipour‐Ataei, & Khademinejad, 2015).

Analytical Chemistry and Sensor Development

In analytical chemistry, this compound-related compounds are used as probes or targets for chemical analysis. Han et al. (2019) developed a pH-mediated reversible fluorescence nanoswitch for the detection of 4-nitrophenol, demonstrating the potential for sensor development and environmental monitoring (Han, Liu, Liang, Ju, Li, & Luo, 2019).

Environmental Chemistry

Research on the transformation and fate of phenolic compounds in the environment is another important application. Harrison, Heal, and Cape (2005) evaluated the formation pathways of nitrophenols in the troposphere, providing insights into atmospheric chemistry and pollution studies (Harrison, Heal, & Cape, 2005).

properties

IUPAC Name

4-(4-nitrophenoxy)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO4/c14-10-3-7-12(8-4-10)17-11-5-1-9(2-6-11)13(15)16/h1-8,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCCDSAOUQRQDEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60177005
Record name 4-(4-Nitrophenoxy)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60177005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

22479-78-3
Record name 4-(4-Nitrophenoxy)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22479-78-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-Nitrophenoxy)phenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022479783
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(4-Nitrophenoxy)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60177005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the primary applications of 4-(4-Nitrophenoxy)phenol in scientific research?

A: this compound is primarily utilized as a chemical building block in the synthesis of novel polymers [, ]. Its structure, featuring both ether and nitro groups, allows for further modifications, leading to the creation of monomers like sulfone ether diamines []. These monomers are then used to synthesize various polymers, including poly(sulfone ether imide)s [] and poly(keto ether ether amide)s [].

Q2: How is this compound synthesized?

A: this compound is synthesized via a nucleophilic substitution reaction [, ]. This involves reacting 1-fluoro-4-nitrobenzene with hydroquinone in the presence of potassium carbonate (K2CO3) using N-methyl-2-pyrrolidone (NMP) as a solvent [].

Q3: What are the key properties of polymers synthesized using this compound derived monomers?

A3: Research indicates that polymers incorporating this compound derived monomers, such as sulfone ether diamines, exhibit desirable characteristics including:

  • High thermal stability: These polymers demonstrate impressive resistance to degradation at elevated temperatures, with 10% weight loss occurring between 396-448°C [].
  • Enhanced solubility: The incorporation of the this compound derived structure, featuring keto, ether, and aromatic units, contributes to improved solubility in various solvents [].

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